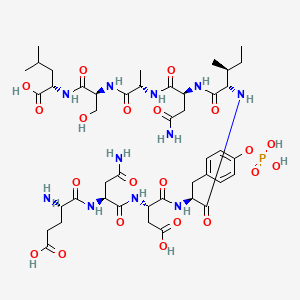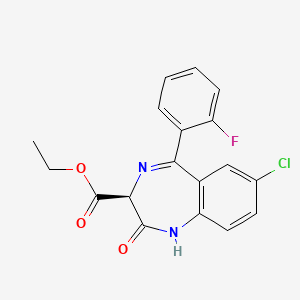
Decyclopentyl Zafirlukast Methyl Ester
Vue d'ensemble
Description
Decyclopentyl Zafirlukast Methyl Ester is a compound with the molecular formula C27H27N3O6S and a molecular weight of 521.59 . It is categorized as an impurity standard . The chemical name for this compound is N-[3-[[2-Methoxy-4-[[[(2-methylphenyl)sulfonyl]amino]carbonyl]phenyl]methyl]-1-methyl-1H-indol-5-yl]carbamic acid methyl ester .
Molecular Structure Analysis
The molecular structure of Decyclopentyl Zafirlukast Methyl Ester is represented by the SMILES notation: CC1=CC=CC=C1S(=O)(=O)NC(=O)C2=CC(=C(C=C2)CC3=CN(C4=C3C=C(C=C4)NC(=O)OC)C)OC .
Physical And Chemical Properties Analysis
Decyclopentyl Zafirlukast Methyl Ester has a molecular weight of 521.6 g/mol. It has a XLogP3-AA value of 4.2, indicating its lipophilicity. It has 2 hydrogen bond donors and 6 hydrogen bond acceptors .
Applications De Recherche Scientifique
Antibiotic Research
Decyclopentyl Zafirlukast Methyl Ester has been used in antibiotic research . The compound’s complex structure and unique properties make it a valuable tool in the development and testing of new antibiotics.
Apoptosis Studies
The compound has also been used in apoptosis studies . Apoptosis, or programmed cell death, is a crucial process in many biological systems, and understanding how compounds like Decyclopentyl Zafirlukast Methyl Ester interact with this process can provide valuable insights.
CXCR Research
Decyclopentyl Zafirlukast Methyl Ester has been used in research related to CXCR, a group of G protein-coupled receptors . These receptors play key roles in immune response, and studying them can help improve our understanding of immune system function.
ERK Research
The compound has been used in ERK research . ERK, or extracellular signal-regulated kinases, are proteins involved in regulating cellular processes such as growth and differentiation. Studying the effects of Decyclopentyl Zafirlukast Methyl Ester on these proteins can provide valuable insights.
Estrogen Receptor/ERR Research
Decyclopentyl Zafirlukast Methyl Ester has been used in research related to the estrogen receptor/ERR . This receptor is a key player in many biological processes, including the regulation of the menstrual cycle and the development of secondary sexual characteristics.
Fungal Research
The compound has been used in fungal research . It has been shown to have antifungal properties, making it a valuable tool in the development of new antifungal treatments.
GHSR Research
Decyclopentyl Zafirlukast Methyl Ester has been used in GHSR research . GHSR, or growth hormone secretagogue receptor, plays a crucial role in regulating growth hormone release in the body.
HCV Research
The compound has been used in HCV (Hepatitis C Virus) research . Understanding how Decyclopentyl Zafirlukast Methyl Ester interacts with the virus can provide valuable insights into potential treatments for Hepatitis C.
Mécanisme D'action
Target of Action
Decyclopentyl Zafirlukast Methyl Ester is a leukotriene receptor antagonist . Its primary targets are the cysteinyl leukotriene receptors (CysLT1) . These receptors play a crucial role in mediating the effects of leukotrienes, which are lipid signaling molecules involved in the inflammatory response .
Mode of Action
This compound acts as a selective and competitive receptor antagonist of leukotriene D4 and E4 (LTD4 and LTE4), components of slow-reacting substance of anaphylaxis . By blocking the action of the cysteinyl leukotrienes on the CysLT1 receptors, it reduces constriction of the airways, build-up of mucus in the lungs, and inflammation of the breathing passages .
Biochemical Pathways
The compound’s action affects the leukotriene pathway, specifically the interaction between leukotrienes and their receptors. Leukotrienes are produced in the body during an inflammatory response and can cause bronchoconstriction and other inflammatory symptoms. By blocking these effects, Decyclopentyl Zafirlukast Methyl Ester can alleviate symptoms of conditions like asthma .
Pharmacokinetics
Its parent compound, zafirlukast, is known to be extensively metabolized in the liver by the cyp2c9 enzyme . It is mainly excreted as hydroxylated metabolites via the feces . The bioavailability of Zafirlukast is unknown .
Result of Action
The molecular and cellular effects of Decyclopentyl Zafirlukast Methyl Ester’s action include reduced constriction of the airways, decreased mucus build-up in the lungs, and lessened inflammation of the breathing passages . This leads to alleviation of symptoms in conditions like asthma.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Decyclopentyl Zafirlukast Methyl Ester. For instance, the compound’s action can be affected by the presence of other substances that are metabolized by the same liver enzyme, CYP2C9 . Additionally, the compound’s stability could be influenced by factors such as temperature and pH.
Propriétés
IUPAC Name |
methyl N-[3-[[2-methoxy-4-[(2-methylphenyl)sulfonylcarbamoyl]phenyl]methyl]-1-methylindol-5-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O6S/c1-17-7-5-6-8-25(17)37(33,34)29-26(31)19-10-9-18(24(14-19)35-3)13-20-16-30(2)23-12-11-21(15-22(20)23)28-27(32)36-4/h5-12,14-16H,13H2,1-4H3,(H,28,32)(H,29,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URZMDHMOLIPBIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)NC(=O)C2=CC(=C(C=C2)CC3=CN(C4=C3C=C(C=C4)NC(=O)OC)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30655289 | |
| Record name | Methyl [3-({2-methoxy-4-[(2-methylbenzene-1-sulfonyl)carbamoyl]phenyl}methyl)-1-methyl-1H-indol-5-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30655289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
521.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Decyclopentyl Zafirlukast Methyl Ester | |
CAS RN |
1159195-67-1 | |
| Record name | Zafirlukast decyclopentyl methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1159195671 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl [3-({2-methoxy-4-[(2-methylbenzene-1-sulfonyl)carbamoyl]phenyl}methyl)-1-methyl-1H-indol-5-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30655289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ZAFIRLUKAST DECYCLOPENTYL METHYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GQ3J3C7QAE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-ethoxy-1H-furo[3,4-b]indol-3(4H)-one](/img/structure/B588623.png)

![1-tert-butyl-3-(2,3-dimethylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B588625.png)
![4-Azatricyclo[2.2.1.0~2,6~]heptane-1-carbonitrile](/img/structure/B588628.png)






![2-(7-Methylbenzo[d]thiazol-2-yl)propan-2-amine](/img/structure/B588641.png)
